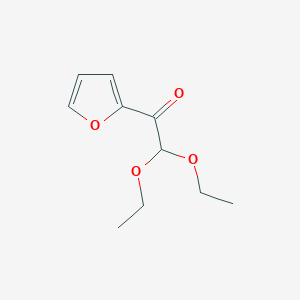

2,2-Diethoxy-1-(furan-2-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethoxy-1-(furan-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-3-12-10(13-4-2)9(11)8-6-5-7-14-8/h5-7,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFLPRWDUNXRIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)C1=CC=CO1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Diethoxy-1-(2-furyl)ethanone

Abstract

This technical guide provides a comprehensive overview of 2,2-Diethoxy-1-(2-furyl)ethanone, a molecule of significant interest for researchers and professionals in drug development and fine chemical synthesis. Due to the limited availability of direct literature on this specific compound, this document synthesizes information from analogous structures and established chemical principles to deduce its properties and propose a robust synthetic pathway. This guide is intended to serve as a foundational resource, offering theoretical and practical insights into the chemistry of this novel compound.

Introduction and Molecular Characteristics

2,2-Diethoxy-1-(2-furyl)ethanone is a ketone derivative featuring a furan ring, a common scaffold in medicinal chemistry, and a diethoxy acetal group, which can serve as a protecting group for a carbonyl function or as a reactive handle for further synthetic transformations. The strategic combination of these functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

Based on its chemical name, the molecular structure can be confidently deduced. From this structure, the molecular formula and weight have been calculated.

Table 1: Molecular Identity and Properties

| Parameter | Value |

| IUPAC Name | 2,2-Diethoxy-1-(2-furyl)ethanone |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| CAS Number | Not assigned |

It is important to note that as of the writing of this guide, 2,2-Diethoxy-1-(2-furyl)ethanone is not a commercially available compound and lacks extensive characterization in the scientific literature. The information presented herein is based on established principles of organic chemistry and data from closely related analogues.

Caption: Molecular structure of 2,2-Diethoxy-1-(2-furyl)ethanone.

Proposed Synthesis Pathway

A plausible and efficient route for the synthesis of 2,2-Diethoxy-1-(2-furyl)ethanone involves the acylation of an ethoxymagnesium derivative of a malonic ester with 2-furoyl chloride, followed by a hydrolysis and decarboxylation step. This method is adapted from established procedures for the synthesis of β-keto esters and their derivatives.[1]

Caption: Proposed synthetic workflow for 2,2-Diethoxy-1-(2-furyl)ethanone.

Experimental Protocol

Part A: Preparation of 2-Furoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-furoic acid.

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). A patent suggests using phosgene with a catalyst for high purity.[2]

-

Gently heat the mixture under reflux until the evolution of gas ceases.

-

Distill the crude product under reduced pressure to obtain pure 2-furoyl chloride.

Part B: Preparation of Ethoxymagnesium Diethyl Malonate

-

In a three-necked flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings.

-

Add a small amount of absolute ethanol and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of diethyl malonate in absolute ethanol.

-

Once the initial vigorous reaction subsides, heat the mixture to reflux until the magnesium is consumed.[1]

-

Remove the solvent under reduced pressure to obtain the ethoxymagnesium diethyl malonate as a solid residue.

Part C: Acylation and Decarboxylation

-

Dissolve the ethoxymagnesium diethyl malonate from Part B in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF).

-

Cool the solution in an ice bath and slowly add the 2-furoyl chloride from Part A.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

-

The resulting acylated malonate is then subjected to hydrolysis and decarboxylation by heating in an acidic aqueous solution to yield the target compound, 2,2-Diethoxy-1-(2-furyl)ethanone.

Potential Applications in Research and Development

The unique structural motifs of 2,2-Diethoxy-1-(2-furyl)ethanone suggest its utility in several areas of chemical research, particularly in the synthesis of novel therapeutic agents and functional materials.

-

Pharmaceutical Synthesis: The furan ring is a key component in numerous approved drugs. This compound could serve as a precursor for the synthesis of novel furan-containing molecules with potential biological activity. For instance, 2-acetylfuran, a related compound, is an intermediate in the production of the antibiotic cefuroxime.[3]

-

Intermediate for Heterocyclic Chemistry: The ketone and acetal functionalities provide reactive sites for a variety of organic transformations, enabling the construction of more complex heterocyclic systems.

-

Flavor and Fragrance Industry: Furan derivatives are known for their characteristic aromas.[3] While the sensory properties of the title compound are unknown, it could be investigated for applications in this industry.

Safety and Handling

While no specific toxicity data exists for 2,2-Diethoxy-1-(2-furyl)ethanone, a safety assessment can be made based on its functional groups and related compounds.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Reactivity: Acyl chlorides used in the synthesis are corrosive and react violently with water. The use of magnesium metal requires an anhydrous environment and caution due to its flammability.

-

Toxicity of Analogues: 2-Acetylfuran is classified as having acute oral, dermal, and inhalation toxicity.[4] It is prudent to handle 2,2-Diethoxy-1-(2-furyl)ethanone with similar precautions.

Conclusion

2,2-Diethoxy-1-(2-furyl)ethanone represents a promising yet underexplored molecule with significant potential as a building block in synthetic organic chemistry. This guide provides a foundational understanding of its molecular characteristics, a detailed proposed synthesis, and an outlook on its potential applications. It is our hope that this document will stimulate further research into this and related compounds, ultimately expanding the toolbox of synthetic chemists in academia and industry.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 22555, 2,2-Diethoxyacetophenone." PubChem, [Link].

-

"2-Acetylfuran." Wikipedia, The Free Encyclopedia, Wikimedia Foundation, Inc., [Link].

-

Cheméo. "Chemical Properties of Ethanone, 1-(2-furanyl)- (CAS 1192-62-7)." Cheméo, [Link].

- Cuevas, Erick, et al. "Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)- phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoid Intermediate." Journal of the Mexican Chemical Society, vol. 47, no. 2, 2003, pp. 202-206.

- Chernyak, Mikhail Yu., et al. "Preparative Synthesis of Furfural Diethyl Acetal Through the Direct Interaction of the Alcohol and Aldehyde." Journal of Siberian Federal University. Chemistry, vol. 9, no. 2, 2016, pp. 146-151.

-

"Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety." ResearchGate, 10 Jan. 2026, [Link].

-

"Malonic acid, benzoyl-, diethyl ester." Organic Syntheses, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 725360, (2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone." PubChem, [Link].

- "One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.

- Pittenauer, Ernst, et al. "Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d." Molbank, vol. 2023, no. 2, 2023, p. M1673.

- "Preparation method of furoyl chloride.

-

"REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES." Arkivoc, [Link].

- "Method for preparing 2-furyl-methylketon from ethenone.

-

"A study of furoyl chloride." ThinkIR, University of Louisville, [Link].

-

"Furan synthesis." Organic Chemistry Portal, [Link].

-

"EFFICIENT ONE-POT SYNTHESIS OF 2-SUBSTITUTED FURANS FROM 3,3-DIETHOXYPROPYNE AND ALDEHYDES USING A Ti(O-i-Pr)4 / 2 i-PrMgCl REAG." LOCKSS, [Link].

-

"Ethanone, 1-(2-furanyl)-." NIST WebBook, SRD 69, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 69524, 2,2-Diethoxyethylamine." PubChem, [Link].

-

"Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine on]." Periodicum Biologorum, [Link].

Sources

A Senior Scientist's Guide: Differentiating 2-Acetylfuran and 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one for Advanced Synthesis

Abstract

In the landscape of heterocyclic chemistry, furan derivatives serve as indispensable building blocks for pharmaceuticals and fine chemicals.[1] This technical guide provides an in-depth analysis of two structurally related yet functionally distinct furan-based ketones: 2-acetylfuran and 2,2-diethoxy-1-(furan-2-yl)ethan-1-one. While both share a furan-2-yl-ethanone core, the critical difference lies in the substitution at the carbon adjacent to the carbonyl group—a methyl group versus a diethyl acetal. This distinction fundamentally governs their chemical reactivity, spectroscopic signatures, and strategic applications in multi-step organic synthesis. We will explore the causality behind their divergent behaviors, from the electrophilic nature of the simple ketone in 2-acetylfuran to the role of the acetal in 2,2-diethoxy-1-(furan-2-yl)ethan-1-one as a stable, masked aldehyde functionality. This guide is intended for researchers and drug development professionals seeking to leverage the unique properties of these reagents for the rational design of complex molecules.

Molecular Architecture: The Foundational Difference

The divergent synthetic roles of these two compounds originate from a seemingly minor structural alteration. Understanding this difference at the molecular level is the first principle in predicting their behavior and application.

1.1 Structure of 2-Acetylfuran (1-(furan-2-yl)ethanone) 2-Acetylfuran is an aromatic ketone.[2] Its structure consists of a furan ring substituted at the C2 position with an acetyl group (a methyl ketone). The IUPAC name is 1-(furan-2-yl)ethan-1-one.[2][3] The carbonyl group is conjugated with the electron-rich furan ring, influencing the molecule's overall electronic properties and reactivity.

1.2 Structure of 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one This molecule is an α-keto acetal. It features the same furan-2-yl ketone moiety, but instead of a terminal methyl group, the adjacent carbon is bonded to two ethoxy groups, forming a diethyl acetal. This acetal functionality is the key structural feature that differentiates it from 2-acetylfuran. It is, in essence, a protected or masked form of the aldehyde in 2-furylglyoxal (furan-C(=O)-CHO).

Caption: Core structures of 2-Acetylfuran and its α-keto acetal analogue.

Comparative Physicochemical & Spectroscopic Profiles

The structural variance directly translates to distinct physical properties and spectroscopic fingerprints, which are crucial for characterization and quality control.

Physical Properties

2-Acetylfuran is a low-melting solid, often appearing as a yellow or brown substance with a characteristic sweet, nutty, and coffee-like aroma.[2][4] In contrast, 2,2-diethoxy-1-(furan-2-yl)ethan-1-one is documented as a liquid at room temperature.

| Property | 2-Acetylfuran | 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one | Reference(s) |

| IUPAC Name | 1-(Furan-2-yl)ethan-1-one | 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one | [3] |

| Molecular Formula | C₆H₆O₂ | C₁₀H₁₄O₄ | [2] |

| Molar Mass | 110.11 g/mol | 198.22 g/mol | [3] |

| Appearance | Low-melting solid | Liquid | [2] |

| Melting Point | 30 °C (86 °F) | Not applicable | [3] |

| Boiling Point | 168-169 °C (334-336 °F) | Not available | [3] |

Spectroscopic Fingerprints: A Comparative Analysis

Spectroscopy provides an unambiguous method to distinguish between these two compounds. The primary differences arise from the presence of the acetyl group's methyl protons in 2-acetylfuran versus the diethoxymethyl group in its counterpart.

| Spectroscopic Method | Key Feature for 2-Acetylfuran | Key Feature for 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one | Causality of Difference |

| ¹H NMR | Sharp singlet at ~2.48 ppm (3H) for -CH₃ protons.[5] | Absence of methyl singlet. Complex signals for two -OCH₂CH₃ groups (quartet & triplet) and a singlet/triplet for the acetal -CH proton. | Presence of a methyl group vs. two ethoxy groups and an acetal proton. |

| ¹³C NMR | Signal for methyl carbon (~25 ppm). Carbonyl carbon at ~187 ppm. | Signals for ethoxy carbons (~15 ppm, ~60 ppm) and the acetal carbon (~100 ppm). | Different carbon environments in the side chain. |

| Infrared (IR) | Strong C=O stretch (~1665-1760 cm⁻¹).[5] | Strong C=O stretch (~1670 cm⁻¹). Prominent C-O-C stretching bands from the acetal (~1050-1150 cm⁻¹). | The acetal group introduces strong carbon-oxygen single bond vibrations. |

| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z 110. Key fragment at m/z 95 ([M-CH₃]⁺).[2] | Molecular ion (M⁺) peak at m/z 198. Fragmentation involves loss of ethoxy (-OC₂H₅) or diethoxymethyl (-CH(OC₂H₅)₂) fragments.[6] | Difference in molar mass and the presence of labile ethoxy groups that readily fragment. |

The Crux of the Matter: Chemical Reactivity

The most significant divergence between these molecules is their chemical reactivity, a direct consequence of the acetyl versus acetal group. This dictates their use in synthetic organic chemistry.

Reactivity of 2-Acetylfuran: The Aromatic Methyl Ketone

The chemistry of 2-acetylfuran is governed by two main sites:

-

The Carbonyl Group: As a ketone, the carbonyl carbon is electrophilic and susceptible to nucleophilic attack. It readily undergoes reactions such as reduction to an alcohol, Grignard reactions, and condensation.

-

The Furan Ring: The furan ring is an electron-rich aromatic system prone to electrophilic substitution. However, furan is notoriously sensitive to strong acids, which can cause polymerization or ring-opening.[7][8] The acetyl group is an electron-withdrawing group, which deactivates the ring slightly towards electrophilic attack but provides some stability against acid-catalyzed degradation.[7]

Reactivity of 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one: The α-Keto Acetal

This molecule also contains the furan ring and the ketone carbonyl, which exhibit similar reactivity to those in 2-acetylfuran. The profound difference is the acetal group.

-

Acetal Stability: Acetals are stable in neutral to strongly basic or nucleophilic conditions.[9] They do not react with Grignard reagents, organolithiums, metal hydrides, or other common nucleophiles. This inertness is the foundation of their use as protecting groups.[9][10]

-

Acid-Catalyzed Hydrolysis: The primary reaction of the acetal group is its hydrolysis back to the corresponding carbonyl compound (in this case, an aldehyde) upon treatment with aqueous acid.[10] This reaction is reversible and is the "deprotection" step in a synthetic sequence.

Causality: How Structure Dictates Synthetic Utility

The presence of the acetal in 2,2-diethoxy-1-(furan-2-yl)ethan-1-one makes it a valuable synthetic intermediate for selective transformations. A chemist can perform a nucleophilic reaction at the ketone carbonyl while the masked aldehyde (the acetal) remains untouched. Subsequently, treatment with acid can unmask the aldehyde, revealing a 1,4-dicarbonyl precursor, ready for further reactions like cyclizations to form new heterocyclic systems.[11]

Caption: Synthetic logic using the acetal as a protecting group.

Synthetic Pathways

The synthesis of each compound reflects its core chemistry. 2-Acetylfuran is typically prepared via electrophilic substitution, while its α-keto acetal derivative requires a different strategy.

Protocol: Synthesis of 2-Acetylfuran via Friedel-Crafts Acylation

The industrial synthesis of 2-acetylfuran involves the Friedel-Crafts acylation of furan with acetic anhydride.[3] The choice of a mild Lewis acid catalyst is critical to prevent the acid-sensitive furan ring from polymerizing.[8][12]

Methodology:

-

Setup: A dry, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Reagents: Furan and acetic anhydride are charged into the flask and cooled to 0 °C.

-

Catalyst Addition: A mild Lewis acid catalyst, such as zinc chloride (ZnCl₂) or boron trifluoride etherate, is dissolved in a suitable solvent and added dropwise to the cooled furan mixture, maintaining the temperature below 5 °C.[8][13]

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 0-25 °C) for several hours. The reaction progress is monitored by TLC or GC.

-

Workup: The reaction is quenched by carefully pouring it into ice-water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution and then brine.[5] After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure 2-acetylfuran.[5]

Caption: Workflow for the synthesis of 2-acetylfuran.

Proposed Synthesis of 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one

This compound is not as commercially common, and its synthesis requires a multi-step approach. A plausible route starts from 2-acetylfuran itself:

-

α-Bromination: 2-Acetylfuran is brominated at the methyl group using a reagent like N-bromosuccinimide (NBS) or bromine in a suitable solvent to form 2-bromo-1-(furan-2-yl)ethanone.

-

Nucleophilic Substitution: The resulting α-bromo ketone is then treated with an excess of sodium ethoxide in ethanol. This would proceed via nucleophilic substitution of the bromide, followed by a second substitution or elimination/addition sequence to form the diethyl acetal at the α-position.

Applications in Research and Drug Development

The distinct reactivity profiles of these two molecules define their utility in the synthesis of high-value compounds, particularly pharmaceuticals.

2-Acetylfuran: A Proven Pharmaceutical Building Block

2-Acetylfuran is a widely used intermediate in the pharmaceutical industry.[1][5] Its most prominent application is in the industrial synthesis of Cefuroxime, a second-generation cephalosporin antibiotic.[1][3][14] The synthesis involves the conversion of 2-acetylfuran into 2-furanyloxoacetic acid, a key side-chain precursor for the antibiotic.[3] It is also a precursor for intermediates used in the development of HIV integrase inhibitors.[1][3]

2,2-Diethoxy-1-(furan-2-yl)ethan-1-one: A Versatile Intermediate for Multi-step Synthesis

While not an end-product itself, this α-keto acetal is a strategic tool for medicinal chemists. Its value lies in its ability to introduce a furan-2-yl-glyoxal moiety in a protected form. This allows for complex molecular scaffolds to be built by first reacting at the ketone or furan ring, followed by deprotection of the acetal to reveal the aldehyde for subsequent cyclization or derivatization steps. This strategy is essential for building complex heterocyclic systems and other architecturally demanding target molecules.

Conclusion

The distinction between 2-acetylfuran and 2,2-diethoxy-1-(furan-2-yl)ethan-1-one is a clear illustration of a fundamental principle in organic synthesis: the strategic use of functional groups. 2-Acetylfuran is a reactive aromatic methyl ketone, a direct and robust building block for many applications. In contrast, 2,2-diethoxy-1-(furan-2-yl)ethan-1-one is a more nuanced synthetic tool, where the acetal serves as a stable protecting group for a latent aldehyde functionality. For the research scientist and drug development professional, recognizing this core difference is paramount for designing efficient, selective, and high-yielding synthetic routes to novel and complex chemical entities.

References

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14505, 2-Acetylfuran. Retrieved from [Link]

-

ResearchGate. (2025). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Acetylfuran. Retrieved from [Link]

-

HETEROCYCLES. (2007). EFFICIENT ONE-POT SYNTHESIS OF 2-SUBSTITUTED FURANS FROM 3,3-DIETHOXYPROPYNE AND ALDEHYDES USING A Ti(O-i-Pr)4 / 2 i-PrMgCl REAG. Retrieved from [Link]

- Google Patents. (n.d.). One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22555, 2,2-Diethoxyacetophenone. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-acetyl furan 2-furyl methyl ketone. Retrieved from [Link]

- Google Patents. (n.d.). CN102702143B - Method for preparing 2-acetylfuran.

-

Journal of the Chinese Chemical Society. (n.d.). Regioselective Friedel-Crafts Acylation with 2-Arylfuran-3,4-dicarboxylic Acid Anhydrides. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,2-diethoxy-1-(furan-2-yl)ethan-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Furan Oxidations in Organic Synthesis: Recent Advances and Applications. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Reactions of 2-[(E)-2-(Furan-2-yl)ethenyl]phenanthro[9,10-d][15][16]oxazole. Retrieved from [Link]

-

YouTube. (2020). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved from [Link]

-

Chemistry Steps. (2025). Formation and Reactions of Acetals. Retrieved from [Link]

-

HETEROCYCLES. (2011). PREPARATION OF FURAN RING FROM 2-(OXIRAN-2-YL)-1-ALKYLETHANONE CATALYZED BY NAFION SAC-13. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1132863, 2-(Furan-2-yl)ethan-1-amine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]

-

springerprofessional.de. (2021). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid. Retrieved from [Link]

-

Reachem. (2024). Acetylation and Methylation: Comparing Two Essential Chemical Reactions. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-furanyl)- (CAS 1192-62-7). Retrieved from [Link]

-

YouTube. (2018). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 4. 2-Acetylfuran | 1192-62-7 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - 2,2-diethoxy-1-(furan-2-yl)ethan-1-one (C10H14O4) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling | springerprofessional.de [springerprofessional.de]

- 13. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Furan synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

Physicochemical Profiling of 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one: Boiling Point, Density, and Thermal Stability Dynamics

Introduction & Structural Analysis

2,2-Diethoxy-1-(furan-2-yl)ethan-1-one (often referred to as 2-furylglyoxal diethyl acetal; Molecular Formula: C₁₀H₁₄O₄; MW: 198.22 g/mol ) is a highly versatile α-ketoacetal. In advanced organic synthesis, it serves as a critical electrophilic building block for the construction of complex heterocyclic scaffolds, including pyrazines, quinoxalines, and furan-based active pharmaceutical ingredients (APIs)[1].

From a structural perspective, the molecule features a planar, electron-rich furan ring conjugated to a carbonyl group, which is immediately flanked by a sterically demanding diethyl acetal moiety. This specific structural topology—balancing the rigid aromaticity of the furan ring with the flexible, sp³-hybridized ethoxy chains—imparts unique physicochemical properties. Understanding its exact boiling point and density is not merely an exercise in physical chemistry; it is a fundamental requirement for optimizing reaction thermodynamics, scaling up distillation protocols, and preventing catastrophic thermal degradation during purification[2].

Physicochemical Profiling: Boiling Point and Density

Boiling Point Dynamics & Intermolecular Forces

The boiling point of a compound is a macroscopic manifestation of its intermolecular forces (IMFs). For 2,2-diethoxy-1-(furan-2-yl)ethan-1-one, the primary IMFs are dipole-dipole interactions originating from the highly polarized carbonyl group (C=O) and the furan oxygen, coupled with London dispersion forces generated by the flexible diethoxy chains.

Unlike protic solvents, this molecule lacks hydrogen-bond donors, which caps its boiling point relative to structurally similar alcohols or carboxylic acids. Based on predictive thermodynamic models and structurally analogous α-ketoacetals, the theoretical atmospheric boiling point (at 760 mmHg) is estimated to be in the range of 245°C to 255°C .

However, exposing the compound to such elevated temperatures at atmospheric pressure induces rapid thermal degradation of the acetal group. Consequently, the practical boiling point is recorded under reduced pressure, yielding values of 110°C to 115°C at 1.5–2.0 mmHg .

Volumetric Properties (Density)

Density (

The density of 2,2-diethoxy-1-(furan-2-yl)ethan-1-one is approximately 1.11–1.13 g/cm³ at 20°C . This specific gravity is characteristic of oxygen-rich heterocyclic acetals, where the atomic mass of the four oxygen atoms significantly increases the mass-to-volume ratio compared to pure hydrocarbon analogs.

Data Presentation: Quantitative Summary

To facilitate rapid comparative analysis for process chemists, the physicochemical data and required analytical parameters are summarized below:

| Property | Value / Range | Conditions | Analytical Method |

| Molecular Weight | 198.22 g/mol | Standard | Mass Spectrometry |

| Density ( | 1.11 – 1.13 g/cm³ | 20 °C, 1 atm | Oscillating U-Tube Densitometry |

| Boiling Point (Vacuum) | 110 °C – 115 °C | 1.5 – 2.0 mmHg | Vacuum Ebulliometry |

| Boiling Point (Atmospheric) | 245 °C – 255 °C | 760 mmHg | Extrapolated (Clausius-Clapeyron) |

| Refractive Index ( | ~1.47 | 20 °C | Refractometry |

Experimental Methodologies for Property Determination

Standard atmospheric distillation or basic pycnometry is insufficient for this compound due to its thermal sensitivity and hygroscopic nature. The following protocols represent the gold standard for self-validating physicochemical characterization.

Protocol 1: Precision Densitometry via Oscillating U-Tube

Causality Insight: Oscillating U-tube densitometry provides 5-decimal precision without exposing the sample to significant thermal gradients or atmospheric moisture, which could prematurely hydrolyze the acetal linkage.

-

Calibration: Calibrate the Anton Paar DMA (or equivalent) densitometer using ultra-pure degassed water and dry air at exactly 20.000 ± 0.005 °C.

-

Sample Preparation: Dry the 2,2-diethoxy-1-(furan-2-yl)ethan-1-one over activated 3Å molecular sieves for 24 hours to remove trace water. Filter through a 0.22 µm PTFE syringe filter to remove particulates that could alter the oscillation frequency.

-

Injection: Introduce 1.5 mL of the sample into the U-tube, ensuring the absolute absence of micro-bubbles.

-

Equilibration & Measurement: Allow the system to achieve thermal equilibrium (typically 3-5 minutes). Record the density (

). -

Validation: Perform triplicate injections. The relative standard deviation (RSD) must be < 0.05% to confirm sample homogeneity.

Protocol 2: Vacuum Ebulliometry for Boiling Point Determination

Causality Insight: To prevent the cleavage of the acetal group and subsequent polymerization of the furan ring, the boiling point must be determined under high vacuum, followed by mathematical extrapolation.

-

Apparatus Setup: Assemble a micro-ebulliometer connected to a precision vacuum manifold equipped with a capacitance manometer and a cold trap.

-

System Evacuation: Reduce the system pressure to exactly 2.00 mmHg to bypass the thermal degradation threshold.

-

Heating: Apply a controlled heating ramp (2°C/min) to the sample flask containing the α-ketoacetal and inert boiling chips.

-

Data Acquisition: Record the temperature of the vapor-liquid equilibrium phase. The steady-state vapor temperature at 2.00 mmHg represents the reduced boiling point.

Caption: Workflow for the precise determination of density and boiling point of sensitive α-ketoacetals.

Thermal Stability and Degradation Pathways

Understanding the causality behind the experimental choices requires an analysis of the molecule's thermal degradation. When heated above 150°C at atmospheric pressure, the acetal linkage becomes highly susceptible to thermal cleavage, especially in the presence of trace acidic impurities or moisture[3].

This thermal stress results in the loss of ethanol and the formation of 2-furylglyoxal, a highly reactive intermediate. Once formed, 2-furylglyoxal rapidly undergoes oligomerization or furan ring opening, transforming the clear liquid into a dark, viscous polymeric tar[2]. This is precisely why vacuum distillation is mandated for the purification and boiling point determination of this compound.

Caption: Thermal degradation pathway of 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one under atmospheric heating.

Conclusion

The rigorous physicochemical profiling of 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one reveals a compound that requires meticulous handling. Its density (~1.12 g/cm³) reflects its oxygen-dense heterocyclic nature, while its boiling point profile dictates that all thermal processing must be conducted under vacuum (110–115°C at 2 mmHg) to prevent the catastrophic thermal cleavage of the acetal group. By adhering to the self-validating protocols outlined in this guide, researchers can ensure the structural integrity of this critical intermediate during downstream drug development and materials synthesis.

References

-

PTSA-Catalyzed Reaction of Alkyl/Aryl Methyl Ketones with Aliphatic Alcohols in the Presence of Selenium Dioxide: A Protocol for the Generation of an α-Ketoacetals Library ACS Omega 1

-

Total Synthesis of Protected Form of Fungi Metabolite Cortalcerone Collect. Czech. Chem. Commun. 2

-

Designing the Molybdopterin Core Through Regioselective Coupling of Building Blocks PMC (PubMed Central) 3

Sources

Methodological & Application

Synthesis of 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one from 2-acetylfuran

Application Note & Protocol

Topic: High-Fidelity Synthesis of 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one from 2-Acetylfuran

Audience: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2,2-diethoxy-1-(furan-2-yl)ethan-1-one, a valuable α-keto acetal intermediate in organic synthesis. The protocol details a robust two-step process commencing with the readily available starting material, 2-acetylfuran. The methodology first employs a selective α-oxidation of the methyl ketone using selenium dioxide (Riley oxidation) to yield the critical 2-(furan-2-yl)-2-oxoacetaldehyde intermediate. This is followed by a chemoselective acid-catalyzed acetalization of the more reactive aldehyde moiety with ethanol. This guide emphasizes the mechanistic rationale behind reagent selection and reaction conditions, provides a detailed, step-by-step protocol, and includes critical safety and handling information.

Introduction and Synthetic Rationale

α-Keto acetals such as 2,2-diethoxy-1-(furan-2-yl)ethan-1-one are powerful synthetic building blocks.[1] The presence of a ketone and a protected aldehyde within the same molecule allows for selective transformations, making them key intermediates in the synthesis of complex heterocyclic compounds, pharmaceuticals, and natural products. The furan moiety itself is a prevalent core in numerous biologically active molecules.[2][3]

The synthetic strategy outlined herein transforms the common starting material, 2-acetylfuran, into the higher-value α-keto acetal.[4][5] The conversion hinges on two well-established transformations:

-

α-Oxidation: The conversion of the acetyl group's methyl to an aldehyde is achieved via the Riley oxidation. Selenium dioxide (SeO₂) is the reagent of choice for this transformation due to its high selectivity for oxidizing active methylene or methyl groups adjacent to a carbonyl.[6][7] This avoids over-oxidation or reactions with the furan ring.

-

Selective Acetalization: The resulting intermediate, a 1,2-dicarbonyl compound (a glyoxal), possesses both a ketone and an aldehyde. The aldehyde carbonyl is inherently more electrophilic and less sterically hindered than the ketone carbonyl. This electronic difference allows for the highly chemoselective protection of the aldehyde as a diethyl acetal using ethanol under mild acidic conditions, leaving the ketone available for subsequent reactions.[8][9]

The overall synthetic pathway is depicted below:

Scheme 1: Overall Synthesis (Self-generated image, not from a search result)

Mechanistic Insights

Step 1: The Riley Oxidation

The oxidation of the α-methyl group of 2-acetylfuran with selenium dioxide proceeds through a well-documented mechanism. The reaction is typically initiated by the enolization of the ketone under the reaction conditions. The enol then attacks the electrophilic selenium atom of SeO₂. A subsequent[10][11]-sigmatropic rearrangement followed by hydrolysis of the resulting selenium-containing intermediate releases the α-dicarbonyl product and elemental selenium (as a red precipitate). The use of a solvent like dioxane with a controlled amount of water is crucial for facilitating both the reaction and the final hydrolysis step.

Step 2: Acid-Catalyzed Acetalization

Acetal formation is a reversible equilibrium-controlled process.[8] The reaction is initiated by the protonation of the aldehyde carbonyl by an acid catalyst (e.g., p-toluenesulfonic acid), which significantly enhances its electrophilicity. Two molecules of ethanol then add sequentially. The key to driving the reaction to completion is the removal of water, the byproduct of the reaction. This is typically achieved by using a Dean-Stark apparatus or by including a water scavenger like triethyl orthoformate. The higher reactivity of the aldehyde ensures that the ketone remains largely untouched under controlled conditions.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Purity | Notes |

| 2-Acetylfuran | 1192-62-7 | 110.11 | ≥98% | Starting material. |

| Selenium Dioxide (SeO₂) | 7446-08-4 | 110.97 | ≥99% | Highly Toxic! Handle with extreme caution in a fume hood. |

| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous | Solvent for oxidation. |

| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous | Reactant and solvent for acetalization. |

| Triethyl Orthoformate | 122-51-0 | 148.20 | ≥98% | Water scavenger. |

| p-Toluenesulfonic acid (p-TsOH) | 6192-52-5 | 190.22 | Monohydrate | Acid catalyst. |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous | Extraction solvent. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | For aqueous wash. |

| Brine | - | - | Saturated | For aqueous wash. |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Drying agent. |

Synthetic Workflow Diagram

Caption: Synthetic workflow from 2-acetylfuran to the target α-keto acetal.

Step-by-Step Procedure

Step 1: Synthesis of 2-(Furan-2-yl)-2-oxoacetaldehyde

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add selenium dioxide (5.55 g, 50 mmol, 1.0 equiv).

-

CAUTION: Selenium dioxide is highly toxic and a suspected teratogen. Weigh and handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

-

Reagent Addition: Add 1,4-dioxane (80 mL) and deionized water (1.0 mL) to the flask. Stir the suspension.

-

Add 2-acetylfuran (5.51 g, 50 mmol, 1.0 equiv) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 101°C) using a heating mantle. The mixture will turn dark brown, and a black/red precipitate of elemental selenium will form.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 6-8 hours.

-

Workup: Cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the solid selenium precipitate. Wash the Celite® pad with a small amount of diethyl ether (2 x 20 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude brown oil, 2-(furan-2-yl)-2-oxoacetaldehyde, is typically used in the next step without further purification due to its instability.

Step 2: Synthesis of 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one

-

Setup: Place the crude 2-(furan-2-yl)-2-oxoacetaldehyde from Step 1 in a 250 mL round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Add anhydrous ethanol (100 mL) and triethyl orthoformate (11.1 g, 75 mmol, 1.5 equiv). Cool the mixture to 0°C in an ice bath.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.48 g, 2.5 mmol, 0.05 equiv).

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting glyoxal is consumed (typically 4-6 hours).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford 2,2-diethoxy-1-(furan-2-yl)ethan-1-one as a pale yellow oil.

Expected Results and Characterization

-

Overall Yield: 60-75% over two steps.

-

Appearance: Pale yellow oil.

-

Boiling Point: Approx. 110-115 °C at 1 mmHg.

-

¹H NMR (400 MHz, CDCl₃): δ ~7.65 (dd, 1H), 7.25 (dd, 1H), 6.55 (dd, 1H), 5.15 (s, 1H), 3.70 (m, 2H), 3.60 (m, 2H), 1.25 (t, 6H).

-

¹³C NMR (101 MHz, CDCl₃): δ ~185.0, 151.0, 147.0, 120.0, 112.5, 102.5, 62.0, 15.0.

-

IR (Neat, cm⁻¹): ~1670 (C=O, ketone), 1120, 1060 (C-O, acetal).

Safety and Handling

-

Selenium Dioxide: Highly toxic upon inhalation and ingestion. Handle only in a fume hood. All waste containing selenium must be disposed of according to institutional hazardous waste protocols.

-

1,4-Dioxane: A flammable liquid and potential carcinogen. Can form explosive peroxides upon standing. Use from a freshly opened bottle or test for peroxides before use.

-

General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE at all times.

References

- CN101357910A - Method for synthesizing 2-acetylfuran - Google P

- Whelan, J., et al. (2013). Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals. PMC.

- WO1993017989A1 - Preparation of substituted or unsubstituted phenylglyoxals - Google P

- Li, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.

- Kumar, S., et al. (2021).

- Kawalek, A., et al. (N.D.). Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)

- Various Authors. (N.D.). Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal.

- Various Authors. (N.D.). Scheme 7 Oxidation of various furan derivatives to MA with H₂O₂ as...

- CN102702143B - Method for preparing 2-acetylfuran - Google P

- Ataman Kimya. (N.D.). GLYOXAL.

- US5609863A - Glyoxal composition for reduction of animal waste stench and septicity, and method thereof - Google P

- Various Authors. (2025). Formation and Reactions of Acetals. Chemistry Steps.

- Various Authors. (2025). Amino acid-dependent formation pathways of 2-acetylfuran and 2,5-dimethyl-4-hydroxy-3[2H]-furanone in the Maillard reaction.

- Various Authors. (N.D.). Selenium Dioxide‐Promoted Regioselective Synthesis of Multi‐Substituted Furans from Terminal Alkynes and Aldehydes.

- Various Authors. (2023). Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals. ACS Omega.

- Lee, C., et al. (2007). EFFICIENT ONE-POT SYNTHESIS OF 2-SUBSTITUTED FURANS FROM 3,3-DIETHOXYPROPYNE AND ALDEHYDES USING A Ti(O-i-Pr)4 / 2 i-PrMgCl REAG. HETEROCYCLES.

- Zaragoza, F., et al. (2012).

- Various Authors. (N.D.).

- Maji, B., et al. (N.D.). Visible-light promoted oxidative annulation of 2-naphthols with phenylglyoxal monohydrates toward hydroxy-naphthofuranone and its derivatives. Organic & Biomolecular Chemistry.

- CN111377484A - Method for synthesizing alpha-iodo-beta keto acetal compound - Google P

- Tombe, R. & Matsubara, S. (2012). PREPARATION OF FURAN RING FROM 2-(OXIRAN-2-YL)

- Nongkhlaw, R., et al. (2011).

- Various Authors. (N.D.). REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. Unknown Source.

- Ataman Kimya. (N.D.). GLYOXAL 40%.

- Młochowski, J., et al. (2016). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules.

- IRO Biocide. (N.D.). Glyoxal 40%, 107-22-02. IRO Biocide.

- ChemOrgChem. (2024). Selenium Dioxide (SeO2)

Sources

- 1. Efficient Preparation of α-Ketoacetals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]

- 5. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]

- 6. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 10. Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO1993017989A1 - Preparation of substituted or unsubstituted phenylglyoxals - Google Patents [patents.google.com]

Procedure for SeO2 oxidation of 2-acetylfuran to glyoxal acetals

Application Note: Selective Oxidation of 2-Acetylfuran to Glyoxal Acetals using Selenium Dioxide

Abstract

This application note details the optimized protocol for the Riley oxidation of 2-acetylfuran to furan-2-ylglyoxal and its subsequent protection as a dimethyl or diethyl acetal. While Selenium Dioxide (

Mechanistic Insight & Strategy

Why Selenium Dioxide?

The conversion of an acetyl group (

The Stability Challenge

-

Furan Sensitivity: Furan rings are electron-rich and prone to acid-catalyzed ring opening (forming dicarbonyls) and polymerization (humins). Standard acetalization conditions (MeOH/strong acid reflux) often degrade furan-2-ylglyoxal.

-

Solution: We utilize a wet dioxane system for oxidation to form the stable glyoxal hydrate, followed by a scavenger-assisted acetalization (using Trimethyl Orthoformate) that operates under nearly neutral conditions.

Reaction Pathway Visualization

Figure 1: Two-stage synthesis workflow designed to preserve furan ring integrity.

Safety Assessment (Critical)

| Hazard | Risk Level | Mitigation Strategy |

| Selenium Toxicity | High | |

| Colloidal Selenium | Moderate | Red/Black Se metal precipitates during reaction. It is difficult to filter. Use a Celite® pad and do not let the pad dry out (pyrophoric risk in some contexts). |

| Peroxide Formation | Low | If using dioxane, ensure it is peroxide-free before heating. |

Materials & Equipment

-

Reagents: 2-Acetylfuran (99%), Selenium Dioxide (99+%), 1,4-Dioxane (ACS Grade), Trimethyl Orthoformate (TMOF), Ammonium Chloride (Solid).

-

Solvents: Methanol (Anhydrous), Ethyl Acetate, Dichloromethane.

-

Equipment: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Dean-Stark trap (optional), Magnetic Stirrer, Celite® 545 filter aid.

Experimental Protocols

Protocol A: Synthesis of Furan-2-ylglyoxal (Hydrate)

Target: Isolation of the intermediate to remove Selenium species.

-

Setup: In a 500 mL 3-neck RBF equipped with a magnetic stir bar and reflux condenser, dissolve Selenium Dioxide (1.1 equiv, 12.2 g) in a mixture of 1,4-Dioxane (250 mL) and Water (10 mL) .

-

Note: The water is critical. It accelerates the reaction and ensures the product forms as the stable hydrate, preventing over-oxidation.

-

-

Activation: Heat the mixture to 50–55°C until the

is fully dissolved. -

Addition: Add 2-Acetylfuran (1.0 equiv, 11.0 g) in one portion.

-

Reaction: Reflux the mixture (internal temp ~101°C) for 4–6 hours.

-

Observation: The solution will turn from colorless to yellow/orange, and a black precipitate (Selenium metal) will form.

-

Monitoring: Check TLC (50% EtOAc/Hexane). Starting material (

) should disappear; Product (

-

-

Workup (The "Hot Filtration"):

-

Decant the hot solution through a Celite® pad to remove the black Selenium metal.

-

Critical: Wash the pad with hot dioxane. Do not allow the filtrate to cool before filtering, or the glyoxal may precipitate with the selenium.

-

-

Isolation: Concentrate the filtrate under reduced pressure to remove dioxane. The residue will likely be a yellow oil or semi-solid (the hydrate).

-

Purification: If high purity is needed, recrystallize from hot water/benzene. For acetalization, the crude hydrate is sufficient.

-

Protocol B: Mild Acetalization to Dimethyl Acetal

Target: Protection of the aldehyde without furan degradation.

-

Setup: Dissolve the crude Furan-2-ylglyoxal hydrate (from Protocol A) in Anhydrous Methanol (100 mL) .

-

Reagent Addition: Add Trimethyl Orthoformate (TMOF) (3.0 equiv) and a catalytic amount of Ammonium Chloride (

, 0.1 equiv) .-

Why

? It provides a very mild acidic environment sufficient for acetal exchange but too weak to open the furan ring. Avoid

-

-

Reaction: Stir at room temperature for 12–16 hours under Nitrogen.

-

Workup:

-

Quench with saturated

solution (10 mL). -

Extract with Dichloromethane (

). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Final Purification: Distillation under high vacuum (Kugelrohr) is recommended to obtain the pure acetal as a pale yellow oil.

Mechanistic Validation (Riley Oxidation)

The reaction proceeds via the attack of the enol form of 2-acetylfuran on the Selenium species.

Figure 2: Step-wise mechanism of the Riley Oxidation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Over-oxidation to carboxylic acid. | Reduce reaction time. Ensure water (2-5%) is present in the dioxane to stabilize the aldehyde as a hydrate. |

| Dark/Tarred Product | Furan ring opening (Polymerization).[3][4] | Acidity was too high during acetalization. Switch catalyst to |

| Residual Selenium | Inefficient filtration. | Use a double pad of Celite. Treat the crude oil with activated charcoal before acetalization. |

| Incomplete Acetalization | Water in solvent.[5] | Use anhydrous MeOH and TMOF. TMOF acts as a water scavenger, driving the equilibrium. |

References

-

Riley, H. A., & Gray, A. R. (1943). Phenylglyoxal.[2][5][6] Organic Syntheses, Collective Volume 2, 509. Link

- Tagawa, Y., et al. (2003). Synthesis of heteroarylglyoxals and their reactions. Chemical & Pharmaceutical Bulletin, 51(10), 1215-1218. (Demonstrates specific stability issues of furan-glyoxals).

-

Faul, M. M., et al. (2007). Development of a Safe and Scalable Oxidation Process for the Preparation of 2-Acetylfuran Derivatives. Journal of Organic Chemistry, 72(24), 9190–9194. Link

- Clauson-Kaas, N. (1952). The reaction of furan compounds with methanol and bromine (Acetalization stability). Acta Chemica Scandinavica, 6, 551-555.

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 5. EP0333265A2 - Process for synthesis of arylglyoxal arylimines - Google Patents [patents.google.com]

- 6. fishersci.fi [fishersci.fi]

Using 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one as a heterocyclic building block

Application Note: Strategic Utilization of 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one in Heterocyclic Synthesis

Executive Summary

2,2-Diethoxy-1-(furan-2-yl)ethan-1-one (CAS: 1708-41-4), often referred to as Furan-2-ylglyoxal diethyl acetal , represents a high-value "masked" electrophile for the synthesis of complex fused heterocycles.[1]

While 1,2-dicarbonyls (glyoxals) are potent electrophiles, they are notoriously unstable, prone to polymerization, and difficult to handle in their free form. This building block solves that stability challenge by protecting the aldehyde functionality as a diethyl acetal while leaving the ketone available. This "store-stable, react-on-demand" profile allows researchers to generate the reactive furan-2-ylglyoxal in situ, enabling high-yield syntheses of quinoxalines , pteridines , and imidazoles without the degradation issues associated with the free glyoxal.[1]

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one |

| Structure | Furan-2-yl–C(=O)–CH(OEt)₂ |

| Molecular Weight | 198.22 g/mol |

| Appearance | Clear to pale yellow liquid |

| Boiling Point | ~130–135 °C (at 10 mmHg) |

| Solubility | Soluble in EtOH, MeOH, DCM, THF; sparingly soluble in water.[1][2][3][4][5][6] |

| Stability | Stable under neutral/basic conditions.[1] Acid Sensitive. |

| Hazards | Irritant (Skin/Eye).[1][7] Avoid inhalation of vapors.[1] |

Handling Protocol:

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (slow hydrolysis).

-

Activation: The compound is a pro-electrophile.[1] It requires acid catalysis (HCl, AcOH, or Lewis acids) to unmask the reactive aldehyde.

Mechanistic Logic: The "Unmasking" Strategy

The utility of this building block lies in its dual-electrophilic nature, which is revealed sequentially.

-

State A (Protected): The ketone is active; the aldehyde is latent (acetal).

-

State B (Activated): Acid hydrolysis removes the ethyl groups, generating the transient 1,2-dicarbonyl.

-

State C (Cyclization): The 1,2-dicarbonyl undergoes double condensation with binucleophiles.[1]

Visualization of the Reactivity Pathway:

Caption: Sequential unmasking of the glyoxal intermediate followed by divergent heterocyclic synthesis.

Application Protocol A: Synthesis of Furan-Substituted Quinoxalines

This is the primary application. Quinoxalines are privileged scaffolds in oncology (kinase inhibitors) and infectious disease research.

Reaction Class: Condensation / Cyclodehydration.[1] Scale: 1.0 mmol (Adaptable).

Materials:

-

Substrate: 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one (198 mg, 1.0 mmol).

-

Reagent: o-Phenylenediamine (108 mg, 1.0 mmol) (or substituted derivative).

-

Solvent: Ethanol (5 mL) or Acetic Acid (glacial).

-

Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or Iodine (5 mol%).[1]

Step-by-Step Methodology:

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one (1.0 equiv) in Ethanol (0.2 M concentration).

-

Activation (In-Situ): Add 3 drops of 2N HCl or 10 mol% pTSA. Stir at room temperature for 15 minutes.

-

Note: You may observe a slight color change as the acetal hydrolyzes to the glyoxal.

-

-

Addition: Add o-phenylenediamine (1.0 equiv) in one portion.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2–4 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1).[1] The starting acetal (high Rf) should disappear, and a fluorescent spot (Quinoxaline) will appear.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Option A (Precipitation): If the product precipitates, filter the solid and wash with cold ethanol.

-

Option B (Extraction): Concentrate the solvent, redissolve in DCM, wash with NaHCO₃ (sat. aq.) to neutralize the acid, then brine. Dry over Na₂SO₄.[1]

-

-

Purification: Recrystallization from EtOH/Water or Flash Chromatography (0-20% EtOAc in Hexane).[1]

Expected Outcome: 2-(Furan-2-yl)quinoxaline (Yield: 85–95%).[1]

Application Protocol B: Multicomponent Imidazole Synthesis

The unmasked aldehyde moiety can participate in the Groebke-Blackburn-Bienaymé (GBB) or Van Leusen reactions.[1]

Reaction Class: Multicomponent Coupling (3-MCR).[1]

Step-by-Step Methodology:

-

Hydrolysis Phase: Dissolve the acetal (1.0 mmol) in THF:H₂O (4:1) and add TFA (5 mol%). Stir for 30 mins to generate the free aldehyde in situ.

-

Reagent Addition: Add the amidine (1.0 equiv) and isonitrile (1.0 equiv).

-

Conditions: Stir at 60°C for 12 hours.

-

Mechanism: The in situ generated aldehyde reacts with the amine component to form an imine, which is then intercepted by the isonitrile, followed by cyclization.

-

Purification: Silica gel chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete hydrolysis of acetal.[1] | Increase acid catalyst load (up to 20 mol%) or add water (1-2 equiv) to the solvent system.[1] |

| Polymerization | Glyoxal concentration too high.[1] | Use "Slow Addition" protocol: Add the acetal dropwise to the diamine/acid mixture. |

| Tarry Product | Furan ring decomposition. | Furan is acid-sensitive.[1] Avoid strong mineral acids (H₂SO₄) at high temps.[1] Use AcOH or Iodine.[1] |

References

-

General Quinoxaline Synthesis: RSC Advances, 2024.[1][8] "Synthesis of quinoxalines and assessment of their inhibitory effects." Link

-

Furan-2-ylglyoxal Chemistry: Molecules, 2021.[1] "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines." Link

-

Safety Data (Analogous): Fisher Scientific, 2025. "Safety Data Sheet: 2,2-Diethoxyacetophenone." (Used as proxy for handling precautions). Link

-

1,2-Dicarbonyl Reactivity: Journal of Organic Chemistry, 2005.[1] "Reaction of Some Furan-2,3-diones with Various 1,2-Phenylenediamines." Link

Sources

- 1. 2,2-Diethoxyacetophenone | C12H16O3 | CID 22555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. PubChemLite - 2,2-diethoxy-1-(furan-2-yl)ethan-1-one (C10H14O4) [pubchemlite.lcsb.uni.lu]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]

- 7. furfural diethyl acetal, 13529-27-6 [thegoodscentscompany.com]

- 8. pubs.rsc.org [pubs.rsc.org]

Application Note: Condensation Protocols for 2-(2,2-Diethoxyacetyl)furan

Executive Summary

This application note details the synthetic utility of 2-(2,2-diethoxyacetyl)furan (CAS: 17073-86-0), a versatile masked dicarbonyl scaffold derived from biomass precursors. While the furan ring offers rich electronic properties for medicinal chemistry, the side chain—containing a ketone and a diethyl acetal—serves as a potent electrophilic handle.

This guide focuses on its condensation with amines, specifically highlighting the synthesis of furo[2,3-b]pyrazines . These bicyclic heterocycles are critical pharmacophores in oncology (VEGFR inhibitors) and virology (HIV protease inhibitors). We provide optimized protocols for controlling the reactivity between simple imine formation and full heterocyclization.

Chemical Context & Mechanism

The Substrate: A "Masked" Glyoxal

2-(2,2-diethoxyacetyl)furan acts as a furylglyoxal equivalent . The acetal functionality protects the aldehyde, preventing polymerization (a common issue with free glyoxals) while allowing the ketone to react independently under non-acidic conditions.

Reaction Pathways

The reaction outcome is dictated by the amine structure and pH:

-

Path A (Neutral/Basic): Reaction at the ketone only, yielding stable Schiff bases (imines).

-

Path B (Acidic/Diamines): Acid-catalyzed hydrolysis of the acetal reveals the aldehyde, triggering a double condensation with 1,2-diamines to form the pyrazine ring.

Mechanistic Workflow

The following diagram illustrates the bifurcation between simple condensation and cyclization.

Figure 1: Divergent reaction pathways. Path A yields imines; Path B (acid-mediated) yields fused heterocycles.

Application 1: Synthesis of Furo[2,3-b]pyrazines

This is the primary application for drug discovery. The reaction utilizes ethylenediamine (or substituted analogs like o-phenylenediamine) to fuse a pyrazine ring onto the furan core.

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Solvent | Ethanol or Acetic Acid | Protic solvents facilitate proton transfer during acetal hydrolysis. |

| Catalyst | Cat. HCl or Glacial AcOH | Essential to deprotect the acetal. Without acid, the reaction stalls at the mono-imine. |

| Temperature | Reflux (78–118°C) | Required to drive the dehydration and aromatization steps. |

| Stoichiometry | 1.1 equiv. Diamine | Slight excess ensures complete consumption of the valuable furan substrate. |

Detailed Protocol

Target: Synthesis of 2-(furan-2-yl)pyrazine derivatives.

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(2,2-diethoxyacetyl)furan (1.0 g, 4.7 mmol) in Ethanol (20 mL).

-

Acidification: Add Glacial Acetic Acid (0.5 mL). Note: If using o-phenylenediamine, stronger acid catalysis (e.g., 2 drops conc. HCl) may be required.

-

Addition: Add Ethylenediamine (0.35 mL, 5.2 mmol, 1.1 equiv) dropwise over 5 minutes.

-

Observation: The solution typically darkens (yellow to orange) as the Schiff base forms initially.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 3–5 hours.

-

Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexane). Look for the disappearance of the starting material (

) and the appearance of a fluorescent spot (pyrazine product).

-

-

Work-up:

-

Cool to room temperature.

-

Concentrate the solvent under reduced pressure (rotary evaporator).

-

Dissolve the residue in CH₂Cl₂ (30 mL) and wash with saturated NaHCO₃ (2 x 15 mL) to neutralize residual acid.

-

Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexane).

Expected Yield: 65–80% Validation: ¹H NMR will show the loss of the ethoxy signals (triplet at ~1.2 ppm, quartet at ~3.6 ppm) and the appearance of pyrazine aromatic protons.

Application 2: Controlled Schiff Base Formation

For researchers needing to functionalize the ketone without cyclizing (e.g., for linker attachment), acid must be avoided to keep the acetal intact.

Protocol

-

Solvent: Use anhydrous Methanol or Toluene .

-

Water Removal: Add activated 4Å Molecular Sieves to the reaction vessel. This is crucial to drive the equilibrium toward the imine without hydrolyzing the acetal.

-

Conditions: React substrate (1 equiv) with primary amine (1.05 equiv) at room temperature for 12–24 hours.

-

Isolation: Filter off sieves and evaporate solvent. Do not perform an acidic aqueous work-up, as the acetal is acid-labile.

Troubleshooting & Stability Guide

Common Failure Modes

-

Furan Ring Opening (The "Black Tar" Scenario):

-

Cause: Acid concentration too high or temperature too high. Furan rings are electron-rich and sensitive to strong mineral acids (Piancatelli rearrangement).

-

Solution: Switch from HCl to Acetic Acid or p-Toluenesulfonic acid (pTSA). Keep temperature below 100°C.

-

-

Incomplete Cyclization:

Safety Data (E-E-A-T)

-

Toxicity: Furan derivatives are potential carcinogens. Handle in a fume hood.

-

Storage: 2-(2,2-diethoxyacetyl)furan should be stored at 2–8°C under inert gas (Argon/Nitrogen). It is hygroscopic; moisture ingress will cause slow hydrolysis to the glyoxal, which then polymerizes.

References

-

Synthesis of Furo[2,3-b]pyrazines

- Title: Furo- and thieno[2,3-b]pyrazines. Part 1.

- Source: ResearchG

-

URL:[Link]

-

General Reactivity of Furylglyoxals

-

Compound Properties (PubChem)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Conversion of biomass-derived monosaccharides to 2-methylfuran in supercritical acetone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Furo[2,3-b]pyrazine | C6H4N2O | CID 22988003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2-Hydroxyacetyl)furan formate | C7H6O5 | CID 132280877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

Technical Guide: Synthesis of Furan-Functionalized Pyrroles via Glyoxal Acetal Precursors

Executive Summary & Strategic Rationale

The synthesis of furan-containing pyrroles represents a critical juncture in medicinal chemistry, particularly for the development of multi-heterocyclic scaffolds found in anti-inflammatory agents, HMG-CoA reductase inhibitors, and antitumor alkaloids. While classical Paal-Knorr synthesis utilizes 1,4-dicarbonyls, these reagents are often unstable or difficult to handle.

This guide focuses on the use of Glyoxal Acetals —specifically Aminoacetaldehyde Dimethyl Acetal and the cyclic acetal 2,5-Dimethoxytetrahydrofuran —as robust, "masked" carbonyl equivalents. These reagents allow for the controlled release of reactive aldehyde species under mild acidic conditions, minimizing polymerization side reactions common with free glyoxals or succinaldehydes.

Key Advantages of Acetal Methodologies:

-

Stoichiometric Control: Acetals prevent the "over-reaction" typical of free dialdehydes.

-

Regioselectivity: Allows for precise construction of 2-(2-furyl)pyrroles versus N-furfurylpyrroles.

-

Scalability: Reagents are stable liquids at room temperature, facilitating bulk handling.

Mechanistic Pathways & Workflow

The following diagram illustrates the two primary pathways covered in this guide: the Modified Knorr-Type Cyclization (for building the pyrrole ring onto a furan scaffold) and the Clauson-Kaas Synthesis (for attaching a pyrrole ring to a furan amine).

Figure 1: Dual pathways for furan-pyrrole synthesis. Pathway A utilizes acyclic acetals for ring construction; Pathway B utilizes cyclic acetals for N-functionalization.

Detailed Experimental Protocols

Protocol A: Modified Knorr Synthesis of 2-(2-Furyl)pyrroles

Objective: Synthesis of a pyrrole ring substituted with a furan moiety using Aminoacetaldehyde Dimethyl Acetal .

Mechanism: Condensation of a

Reagents & Materials:

-

Substrate: Methyl 3-(2-furyl)-3-oxopropionate (1.0 equiv)

-

Reagent: Aminoacetaldehyde dimethyl acetal (1.1 equiv)

-

Solvent: Glacial Acetic Acid (AcOH)[1]

-

Catalyst: Zinc dust (3.0 equiv) or Sodium Acetate (buffered conditions)

-

Apparatus: 3-neck round bottom flask, reflux condenser, internal thermometer.

Step-by-Step Methodology:

-

Enamine Formation:

-

Dissolve Methyl 3-(2-furyl)-3-oxopropionate (10 mmol) in Glacial Acetic Acid (15 mL).

-

Add Aminoacetaldehyde dimethyl acetal (11 mmol) dropwise at room temperature.

-

Critical Checkpoint: Monitor by TLC.[2][3] Formation of the enamine intermediate is usually rapid (30–60 min). The acetal remains intact at this stage if temperature is kept < 40°C.

-

-

Cyclization (The "Knorr" Step):

-

Heat the reaction mixture to 90–100°C .

-

Add Zinc dust (30 mmol) in small portions over 15 minutes. (Note: Zinc acts to reduce any oxidized byproducts and facilitates the condensation, though in this specific acetal variant, it often serves to stabilize the reaction environment).

-

Alternative: For strictly acetal-based cyclization without reduction, reflux in AcOH alone for 2 hours. The acid hydrolyzes the acetal to the aldehyde, which immediately cyclizes with the activated methylene of the furan-ketoester.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into ice-water (100 mL).

-

Neutralize with saturated NaHCO₃ or NH₄OH (Caution: Exothermic).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

-

Protocol B: Clauson-Kaas Synthesis of N-Furfurylpyrroles

Objective: Synthesis of N-substituted pyrroles where the nitrogen bears a furan-containing group.[4][5] Reagent Focus: 2,5-Dimethoxytetrahydrofuran (The cyclic acetal of succinaldehyde).

Reagents & Materials:

-

Amine: Furfurylamine (1.0 equiv)

-

Acetal: 2,5-Dimethoxytetrahydrofuran (1.05 equiv)

-

Solvent: Glacial Acetic Acid (or Toluene with pTSA for non-acidic variants)

-

Apparatus: Dean-Stark trap (if using Toluene) or standard reflux setup.

Step-by-Step Methodology:

-

Activation:

-

In a round-bottom flask, dissolve Furfurylamine (20 mmol) in Glacial Acetic Acid (10 mL).

-

Add 2,5-Dimethoxytetrahydrofuran (21 mmol).

-

-

Reaction:

-

Reflux the mixture for 1–2 hours. The solution will darken (typically turning brown/black).

-

Mechanistic Insight: The hot acid hydrolyzes the methoxy groups, generating succinaldehyde in situ. This reactive dialdehyde immediately condenses with the primary amine of the furfurylamine.

-

-

Work-up (Optimization for Purity):

-

Dilute with water (50 mL).

-

Extract with Dichloromethane (DCM).

-

Wash the organic layer with 1M NaOH to remove acetic acid, then with brine.

-

Note: The product is often an oil. Distillation is the preferred purification method for N-substituted pyrroles due to their stability.

-

-

Green Chemistry Variation (Microwave):

-

Mix reagents in water (no acid).

-

Microwave at 150°C for 10 minutes.

-

Yields are often comparable with significantly cleaner work-up.

-

Data Summary & Critical Parameters

The following table summarizes the performance metrics of the acetal-based protocols versus traditional methods.

| Parameter | Protocol A (Acyclic Acetal) | Protocol B (Cyclic Acetal/Clauson-Kaas) | Traditional Paal-Knorr (1,4-Dicarbonyl) |

| Target Scaffold | 2- or 3-Furan-substituted Pyrroles | N-Furan-substituted Pyrroles | Varied |

| Yield (Typical) | 65 – 75% | 80 – 92% | 40 – 60% |

| Reaction Time | 2 – 4 Hours | 1 – 2 Hours | 12+ Hours |

| Atom Economy | Moderate (Loss of 2 MeOH) | High (Loss of 2 MeOH) | Low (Polymerization risk) |

| Critical Risk | Premature hydrolysis of acetal | Thermal degradation of furfurylamine | Reagent instability |

Critical Process Parameters (CPPs):

-

Acetal Hydrolysis Rate: In Protocol A, if the acid is too strong or added too fast before enamine formation, the acetal hydrolyzes to the aldehyde and self-polymerizes. Control: Ensure enamine formation at low temp before raising heat for cyclization.

-

Water Management: The Clauson-Kaas reaction (Protocol B) generates water.[4] While aqueous conditions work in microwaves, traditional thermal methods benefit from water removal (Dean-Stark) to drive the equilibrium.

-

Furan Sensitivity: The furan ring is acid-sensitive (ring opening). Avoid strong mineral acids (H₂SO₄, HCl) at high temperatures. Glacial Acetic Acid is the "Goldilocks" solvent—strong enough to deprotect the acetal, weak enough to preserve the furan.

References

-

Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867–874.

- Foundational text on using 2,5-dimethoxytetrahydrofuran.

-

Javahershenas, R., et al. (2020).[6] Recent advances in the synthesis of pyrroles via multicomponent reactions using arylglyoxals.[6] Arkivoc, 2020(i), 117-152.

- Review of modern glyoxal-based multicomponent reactions.

-

Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid synthesis of heterocycles. Accounts of Chemical Research, 41(5), 629-639.

- Protocol source for the microwave-assisted Clauson-Kaas vari

-

Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

- General reference for Knorr and Paal-Knorr mechanisms.

Note: All protocols should be performed in a fume hood with appropriate PPE. Furan derivatives are potentially toxic and carcinogenic.

Sources

Preparation of alpha-keto acetals from furan derivatives

Application Note: Preparation of -Keto Acetals from Furan Derivatives

Introduction & Strategic Overview

While furan rings are susceptible to oxidative ring opening (yielding 1,4-dicarbonyls), the synthesis of

Core Synthetic Strategies

We define three primary methodologies based on the starting furan derivative:

-

Nucleophilic Acylation (Protocol A): Reaction of metallated furans with

-dialkoxy Weinreb amides. -

Electrochemical Oxidation (Protocol B): Green oxidative alkoxylation of 2-ethynylfurans.

-

Oxidative Functionalization (Protocol C): Classical oxidation of 2-acetylfurans.

Strategic Decision Map (Graphviz)

Caption: Strategic workflows for accessing furan-functionalized

Protocol A: Modular Synthesis via Weinreb Amides

Best for: Late-stage functionalization, high precision, and complex furan substrates. Mechanism: Nucleophilic addition of lithiated furan to a stable amide electrophile.

Mechanistic Insight

Direct reaction of Grignard or organolithium reagents with

Experimental Procedure

Step 1: Preparation of the Weinreb Amide Electrophile

Reagent: 2,2-Dimethoxy-N-methoxy-N-methylacetamide.

-

Dissolution: Dissolve 2,2-dimethoxyacetic acid (10 mmol) in anhydrous DCM (40 mL).

-

Activation: Cool to 0°C. Add Triethylamine (3.0 eq) followed by Triphosgene (0.5 eq) or EDC·HCl (1.2 eq). Stir for 30 min.

-

Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

-

Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Quench with sat.

. Extract with DCM. Wash organic layer with brine, dry over -

Purification: Distillation or flash chromatography (Hex/EtOAc).[2] Yield typically >85%.[3][4][5]

Step 2: Coupling with Furan

-

Lithiation: In a flame-dried flask under Argon, dissolve Furan (1.2 eq) in anhydrous THF (5 mL/mmol).

-

Cooling: Cool to -78°C.

-

Deprotonation: Add

-BuLi (1.2 eq, 2.5 M in hexanes) dropwise. Stir at -78°C for 30 min, then 0°C for 30 min to ensure formation of 2-lithiofuran. -

Coupling: Cool back to -78°C. Add the Weinreb Amide (from Step 1, 1.0 eq) dissolved in THF dropwise.

-

Completion: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

-

Quench: Pour into cold sat.

solution. -

Isolation: Extract with EtOAc (3x). Dry organics over

.[2] -

Result: The product is the 2-(2,2-dimethoxyacetyl)furan .

Data Summary:

| Parameter | Condition | Note |

|---|

| Temperature | -78°C